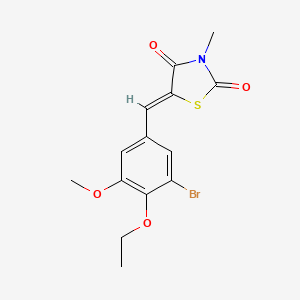![molecular formula C19H16N2O7 B11641977 dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)
dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo es un compuesto orgánico con una estructura compleja que incluye anillos aromáticos y grupos funcionales éster
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Esterificación: La formación de grupos éster mediante la reacción de ácidos carboxílicos con alcoholes.
Amidación: La formación de un enlace amida entre una amina y un derivado de ácido carboxílico.
Condensación: La formación de un doble enlace mediante la eliminación de agua u otras moléculas pequeñas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de catalizadores y entornos de reacción controlados es común para garantizar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo puede sufrir diversas reacciones químicas, entre ellas:
Reducción: La adición de hidrógeno o la eliminación de oxígeno.
Sustitución: El reemplazo de un grupo funcional por otro.
Condensación: La combinación de dos moléculas con la eliminación de una molécula pequeña.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).
Reactivos de sustitución: Halógenos (Cl₂, Br₂), nucleófilos (NH₃, OH⁻).
Condiciones de condensación: Catalizadores ácidos o básicos, temperaturas elevadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
El 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con moléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas.
Industria: Utilizado en la producción de polímeros y otros materiales.
Mecanismo De Acción
El mecanismo por el cual el 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo ejerce sus efectos implica interacciones con dianas moleculares específicas. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a cambios en las funciones celulares. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-{[(2E)-3-(2-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo
- 5-{[(2E)-3-(4-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo
Singularidad
El 5-{[(2E)-3-(3-nitrofenil)prop-2-enil]amino}benceno-1,3-dicarboxilato de dimetilo es único debido a su disposición estructural específica, que influye en su reactividad química y aplicaciones potenciales. La posición del grupo nitro y las funcionalidades específicas del éster y la amida contribuyen a sus propiedades distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H16N2O7 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
dimethyl 5-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O7/c1-27-18(23)13-9-14(19(24)28-2)11-15(10-13)20-17(22)7-6-12-4-3-5-16(8-12)21(25)26/h3-11H,1-2H3,(H,20,22)/b7-6+ |
Clave InChI |
JGXXCOURAZHGCH-VOTSOKGWSA-N |
SMILES isomérico |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11641949.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11641968.png)


